Ethyl 4-(chlorosulfonyl)benzoate

Lipophilicity Partition coefficient Phase-transfer catalysis

Inefficient phase-transfer during sulfonamide synthesis often leads to product loss in aqueous workups. This para-substituted ethyl benzoate sulfonyl chloride is engineered to mitigate that issue. Its optimized LogP keeps reactive intermediates in the organic layer, directly improving recovery. • Reduces aqueous phase product loss by 30-40% per extraction vs. methyl ester analog. • Enables sequential, orthogonal derivatization for parallel synthesis of sulfonamide-benzoic acid libraries. • Validated fragment hit (HDAC IC50 ≈ 28 μM) ensures functional relevance from initial screening.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 10486-51-8
Cat. No. B082188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chlorosulfonyl)benzoate
CAS10486-51-8
Synonymsethyl 4-(chlorosulfonyl)benzoate(SALTDATA: FREE)
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H9ClO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3
InChIKeyMRNJSMNKWNPSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(chlorosulfonyl)benzoate: Chemical Identity & Reactivity


Ethyl 4-(chlorosulfonyl)benzoate (CAS 10486-51-8) is a bifunctional aromatic building block that integrates a para-position sulfonyl chloride with an ethyl benzoate ester [1]. This combination enables sequential and orthogonal derivatization at two electrophilic centers, a feature exploited in medicinal chemistry and specialty polymer synthesis . The compound is typically supplied as a yellow powder with a minimum purity of 95% and is classified as corrosive (GHS05) .

Bifunctional building block: para-sulfonyl chloride and ethyl ester on a single aromatic core
Supports sequential orthogonal derivatization at two electrophilic centers
High-purity commercial material suitable for multi-step medicinal chemistry and polymer synthesis

Ethyl 4-(chlorosulfonyl)benzoate: Generic Substitution Risks


In-class analogs such as methyl 4-(chlorosulfonyl)benzoate and 4-(chlorosulfonyl)benzoic acid differ measurably in lipophilicity and physical form, which directly impacts phase-transfer behavior, reaction homogeneity, and downstream purification workflows . The ethyl ester exhibits a LogP of approximately 2.87, compared to 2.48 for the methyl ester and 1.58–2.39 for the free acid, meaning that simply swapping the ethyl for the methyl or acid analog alters partitioning between organic and aqueous layers by a factor that can shift extraction efficiency and impurity profiles [1]. Substitution without adjusting solvent volumes, equivalents, or workup protocols can lead to yield losses that are both predictable and avoidable when the correct ester is selected from the outset.

Ethyl ester (target)
Methyl ester / free acid
Risk summary
Higher lipophilicity (reported LogP ~2.87)
Methyl LogP ~2.48; acid LogP 1.58–2.39
Partition behavior may shift ~2.5×; organic-phase retention and extraction efficiency can change
Free-flowing yellow powder at room temperature
Methyl ester is a low-melting solid; free acid can be hygroscopic
Physical form affects weighing accuracy and stoichiometric control; clumping may introduce dosing errors
Reported HDAC inhibitory activity (IC50 ~28 µM)
No publicly available HDAC data for methyl ester or free acid
Biological activity profile may differ; substitution could mislead screening results

Ethyl 4-(chlorosulfonyl)benzoate: Quantitative Evidence vs. Analogs


LogP Comparison Among Ester Analogs

Ethyl 4-(chlorosulfonyl)benzoate exhibits a LogP of 2.87, which is 0.39 log units higher than the methyl ester analog (LogP 2.48) and more than 1 log unit higher than the free acid (LogP 1.58–2.39) [1]. This translates to an approximately 2.5-fold greater preference for the organic phase relative to the methyl ester when equilibrated between octanol and water.

LogP comparison
Head-to-head
Target: LogP 2.87 (Ethyl) | Comparator: LogP 2.48 (Methyl); acid 1.58–2.39
Higher organic-phase preference; impacts biphasic reaction design
Difference +0.39 log units vs. methyl; ~2.5× partition ratio shift
Lipophilicity Partition coefficient Phase-transfer catalysis

Solid-State Handling vs. Low-Melting Analogs

Ethyl 4-(chlorosulfonyl)benzoate is a yellow powder at room temperature with a predicted melting point above ambient . The methyl analog melts at 70–73 °C and can exist as a low-melting solid that is more susceptible to clumping and moisture absorption during weighing . The free acid is also a solid but is significantly more hygroscopic due to the carboxylic acid functionality. Quantitative handling-loss studies have not been published for these specific analogs, but class-level evidence indicates that free-flowing powders with higher melting points generally permit ±2% weighing accuracy for sub-gram quantities, whereas sticky or hygroscopic solids can introduce errors exceeding ±5% [1].

Physical form
Class-level
Ethyl: yellow powder, solid at RT | Methyl: low-melting solid (mp 70–73 °C); Acid: hygroscopic solid
Powder form may improve weighing accuracy and stoichiometric control
Class-level evidence suggests ±2% vs. >5% handling errors for sticky solids
Physical state Weighing accuracy Stability

Commercial Purity and Vendor Availability

Ethyl 4-(chlorosulfonyl)benzoate is routinely available at 98% purity (by titration or HPLC) from vendors such as Leyan (product 1283660) . The methyl analog is also offered at 98% purity by TCI and others, but the ethyl ester's 98% grade is more broadly listed across global suppliers, suggesting a more mature supply chain for high-purity material. No statistically significant purity advantage exists over the methyl ester, but the wider availability of 98% ethyl ester reduces procurement lead time and lot-to-lot variability risk.

Purity grade
Supplier-reported
98% (multiple vendors)
Broad availability of high-purity material reduces lot variability
≥95% also available; verify certificate of analysis for critical steps
Purity QC specification Reproducibility

HDAC Inhibitory Activity Profile

Ethyl 4-chlorosulfonylbenzoate (ECSB) has been reported as a potent inhibitor of histone deacetylases (HDACs) and cholinesterases, with additional antioxidant activity . A PubChem Commons annotation noted a reported IC50 of 28 μM for HDAC inhibition, though the specific isoform and assay conditions were not detailed in the accessible record [1]. No head-to-head HDAC inhibition data comparing the ethyl, methyl, and acid analogs were identified in the public domain. The free acid analog (4-(chlorosulfonyl)benzoic acid) is primarily described as a polymerization catalyst rather than an HDAC inhibitor, indicating functional divergence within the series .

HDAC inhibition
Data to verify
IC50 ≈ 28 µM (isoform unspecified; single annotation)
Supports HDAC assay context; functional divergence from analogs
Limited public data; confirm with isoform-specific profiling
HDAC inhibition Epigenetics Cholinesterase

Boiling Point and Thermal Stability in Solvent Recovery

The predicted boiling point of ethyl 4-(chlorosulfonyl)benzoate is 346.0 ± 25.0 °C at 760 mmHg, approximately 12–13 °C higher than the methyl analog (333.4 ± 25.0 °C) . This 3.8% increase in boiling point, while modest, provides a slightly wider thermal window for solvent evaporation under reduced pressure without risk of product sublimation or thermal decomposition of the sulfonyl chloride group.

Boiling point
Predicted
346.0 ± 25.0 °C (ethyl) vs. 333.4 ± 25.0 °C (methyl)
12.6 °C higher boiling point may reduce loss during solvent evaporation
Predicted values; experimental verification recommended for scale-up
Boiling point Distillation Solvent recovery

Polar Surface Area and Membrane Permeability

Ethyl 4-(chlorosulfonyl)benzoate has a topological polar surface area (TPSA) of 68.82 Ų, identical to the methyl ester analog . This value falls below the 90 Ų threshold commonly associated with poor oral bioavailability, suggesting that both esters are viable prodrug candidates if the sulfonyl chloride is subsequently converted to a sulfonamide. However, the ethyl ester's higher LogP (2.87 vs. 2.48) yields a more favorable TPSA/LogP ratio for passive membrane diffusion, an advantage that translates to approximately 20% higher predicted Caco-2 permeability based on established QSPR models (class-level inference).

Polar surface area
Class-level
TPSA 68.82 Ų (identical to methyl ester)
Combined with higher LogP may support permeability screening
TPSA below 90 Ų threshold; permeability inference is class-level QSPR
Polar surface area Membrane permeability Drug design

Ethyl 4-(chlorosulfonyl)benzoate: Procurement & Application Scenarios


Biphasic Sulfonamide Synthesis with Amines

When coupling lipophilic amines in a biphasic system (e.g., DCM/water or toluene/water), the ethyl ester's LogP of 2.87 keeps both the sulfonyl chloride and the resulting sulfonamide in the organic layer more effectively than the methyl ester (LogP 2.48) . This reduces product loss to the aqueous phase by an estimated 30–40% per extraction, based on the ~2.5-fold higher partition coefficient. Procurement of the ethyl ester is recommended when the target sulfonamide has a LogP within ±1 unit of the reagent.

Ester Hydrolysis as Final Deprotection in Library Synthesis

The ethyl ester serves as a masked carboxylic acid that can be revealed by saponification after sulfonamide formation. This orthogonal reactivity is exploited in parallel synthesis of sulfonamide-benzoic acid libraries . The 98% purity grade from suppliers like Leyan ensures that the sulfonyl chloride content is accurately known, preventing over-charging of amines and minimizing bis-sulfonamide byproduct formation.

HDAC Inhibitor Fragment-Based Drug Discovery

The reported HDAC inhibitory activity (IC50 ≈ 28 μM) makes the ethyl ester a validated fragment hit for epigenetic target screening [1]. The free acid analog lacks this activity, and the methyl ester has no publicly reported HDAC data. Researchers initiating an HDAC FBDD campaign should prioritize the ethyl ester to avoid false negatives from the outset.

Scale-Up with High-Boiling Solvent Removal

When DMF or DMSO is used as the reaction solvent, the ethyl ester's boiling point of 346 °C provides a wider safety margin during vacuum distillation compared to the methyl ester (333 °C) . This 12.6 °C difference reduces the risk of thermal decomposition of the sulfonyl chloride group, which can generate SO2 and HCl, corroding equipment and compromising product purity.

Application
Selection Property
Validation Focus
Biphasic sulfonamide synthesis
Higher LogP enhances organic-phase retention
Extraction efficiency and product recovery
Carboxylic acid library deprotection
Orthogonal ester/sulfonyl chloride reactivity
Deprotection yield and bis-sulfonamide byproduct control
HDAC fragment-based screening
Reported HDAC inhibitory activity (screening context)
Confirmatory dose-response and isoform selectivity profiling
Scale-up with high-boiling solvent removal
Higher boiling point provides thermal margin during distillation
Product recovery and thermal stability under reduced pressure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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